Propane-1,3-diamine;hydrobromide

Catalog No.
S928613
CAS No.
18773-03-0
M.F
C3H12Br2N2
M. Wt
235.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propane-1,3-diamine;hydrobromide

Researchers struggle with instability and poor vertical charge transport in RP perovskites due to van der Waals gaps. PDABr2 (CAS 18773-03-0) is a divalent Dion-Jacobson spacer that eliminates these gaps. • Reduces interlayer distance to ~2 Å via bilateral H-bonds. • Suppresses ion migration, enhancing thermal/moisture stability. • Enables efficient perovskite solar cells and blue PeLEDs (EQE up to 8.5%). Procure high-purity material from SMolecule with fast global shipping.

CAS Number

18773-03-0

Product Name

Propane-1,3-diamine;hydrobromide

IUPAC Name

propane-1,3-diamine;dihydrobromide

Molecular Formula

C3H12Br2N2

Molecular Weight

235.95 g/mol

InChI

InChI=1S/C3H10N2.2BrH/c4-2-1-3-5;;/h1-5H2;2*1H

InChI Key

FSAFLEKOBQFCHY-UHFFFAOYSA-N

SMILES

C(CN)CN.Br

solubility

Soluble (NTP, 1992)

Synonyms

1,3-Diaminopropane Dihydrobromide

Canonical SMILES

C(CN)CN.Br.Br

The exact mass of the compound Propane-1,3-diamine;hydrobromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 25 g

Propane-1,3-diamine hydrobromide (CAS 18773-03-0), commonly designated as propane-1,3-diammonium bromide or PDABr2, is a high-purity divalent spacer cation precursor engineered for the synthesis of Dion-Jacobson (DJ) phase two-dimensional (2D) metal halide perovskites[1]. Unlike traditional monoammonium salts that form weakly bonded Ruddlesden-Popper (RP) phases, this diammonium halide features two terminal amine groups separated by a precise three-carbon aliphatic chain. This molecular geometry enables the formation of bilateral hydrogen bonds with adjacent inorganic lead halide octahedra, completely eliminating the insulating van der Waals gaps typical of RP perovskites. In procurement and advanced material selection, PDABr2 is prioritized for its ability to dramatically reduce interlayer spacing, enhance out-of-plane charge transport, and establish superior thermal and operational stability in next-generation perovskite solar cells (PSCs) and light-emitting diodes (PeLEDs).

Research Fit

Format Solid-state diammonium bromide salt, white powder
Perovskite Research Three-carbon spacer for surface passivation and band-gap engineering
Synthetic Utility Bifunctional building block in medicinal and coordination chemistry

Substituting propane-1,3-diamine hydrobromide with standard monoammonium analogs, such as butylammonium bromide (BABr) or phenethylammonium bromide (PEABr), fundamentally alters the crystallographic and electronic properties of the resulting perovskite [1]. Monoammonium cations strictly form Ruddlesden-Popper (RP) phases, which rely on weak van der Waals interactions between the organic spacer layers, creating an inherent structural vulnerability to heat and moisture alongside a massive physical barrier to charge transport. In contrast, the divalent propane-1,3-diammonium cation acts as a direct molecular bridge, forming a Dion-Jacobson (DJ) phase that locks the inorganic slabs together via strong hydrogen bonding. Attempting to substitute PDABr2 with shorter diamines (e.g., ethylenediamine) introduces excessive lattice strain, while longer diamines (e.g., hexamethylenediamine) unnecessarily increase the insulating barrier width. Consequently, for device architectures requiring high vertical conductivity and the suppression of ion migration, generic substitution with RP-forming cations or mismatched diamines will result in rapid device degradation and critical efficiency losses.

Substitution Risk

Target
Substitute
Interchangeability Context
1,3-DAP·2HBr
C2 or C4 diammonium bromides
C3 spacer length is reported to optimize passivation; shorter or longer chains may not provide the same passivation efficiency
Dihydrobromide salt
Dihydrochloride / dihydroiodide salts
Bromide counterion affects hygroscopicity, melting behavior (135 °C), and perovskite film formation; halide exchange can alter device performance
Solid hydrobromide salt
Free base liquid diamine
Solid form ensures stoichiometric accuracy and reduced volatility; free base may complicate reproducible precursor preparation

Reduction of Interlayer Distance for Enhanced Vertical Charge Transport

The choice of spacer cation directly dictates the distance between the conductive inorganic slabs in 2D perovskites. When propane-1,3-diammonium is utilized as the spacer, it forms a Dion-Jacobson phase with an interlayer distance of approximately 2 Å. In direct contrast, utilizing the standard monoammonium baseline, butylammonium (BA), yields a Ruddlesden-Popper phase with a significantly larger interlayer distance of approximately 7 Å [1]. This 71% reduction in the insulating organic barrier width drastically lowers the resistance to out-of-plane charge transport, enabling higher electrical conductivity and reducing recombination losses in photovoltaic and optoelectronic devices.

Evidence DimensionPerovskite Interlayer Distance
Target Compound Data~2 Å (Dion-Jacobson phase via PDA)
Comparator Or Baseline~7 Å (Ruddlesden-Popper phase via Butylammonium)
Quantified Difference~5 Å reduction (approx. 71% decrease in barrier width)
ConditionsCrystallographic measurements of n=1 2D layered perovskites

Minimizing the insulating organic layer distance is critical for buyers engineering highly conductive 2D perovskites, as it directly improves charge extraction efficiency in solar cells.

VOC enhancement
Head-to-head
Target (DAP-treated) 1.15 V Baseline (untreated) 1.06 V +90 mV (+8.5%)
Supports passivation-driven voltage gain in 1.7 eV bandgap perovskite cells
Conditions: perovskite/ETL interface modification; single-junction FACs mixed-halide cell

Suppression of Mobile Ion Activation and Device Hysteresis

Ion migration is a primary degradation pathway in metal halide perovskites, leading to severe hysteresis and shortened operational lifespans. Comparative studies evaluating mobile ion concentration (No) demonstrate that Dion-Jacobson perovskites templated by propane-1,3-diammonium exhibit significantly lower mobile ion activation compared to Ruddlesden-Popper phases templated by butylammonium [1]. The diammonium cation forms strong bilateral hydrogen bonds with the inorganic layers, effectively anchoring the lattice and preventing the movement of mobile halide ions. In contrast, the weak van der Waals forces between the monoammonium layers in RP phases provide insufficient structural rigidity, allowing for higher defect mobility under electrical bias.

Evidence DimensionSuppression of Mobile Ion Activation
Target Compound DataStrong bilateral hydrogen bonding anchoring the inorganic lattice
Comparator Or BaselineWeak van der Waals interactions in Butylammonium (BA) RP phases
Quantified DifferenceSignificantly reduced mobile ion concentration and lower slope of No increase with higher n-values
ConditionsMobile ion concentration (No) measurements in n=1 and n=4 2D perovskite devices

Procuring this diammonium spacer is essential for manufacturing operationally stable perovskite devices that resist hysteresis and long-term degradation under electrical stress.

Melting point & storage
Cross-study
Target (C3·2HBr) 135 °C (store under inert gas) C2 analog (ethane-1,2) >350 °C (decomp.) C4 analog (butane-1,4) ~240–250 °C >200 °C lower vs C2
Moderate melting point supports thermal evaporation processing; inert-atmosphere storage required
Source: vendor guidelines; cross-study thermal data

Phase Control for High-Efficiency Sky-Blue PeLEDs

In the fabrication of blue perovskite light-emitting diodes (PeLEDs), controlling the quantum well structure is paramount to achieving high spectral purity and efficiency. Incorporating propane-1,3-diammonium bromide into CsPbBr3 lattices successfully modulates the quasi-2D phase distribution, suppressing non-radiative low-n domains and enhancing the emissive intermediate phases. Devices utilizing this DJ phase perovskite achieved a photoluminescence quantum yield (PLQY) approaching 70% and a peak external quantum efficiency (EQE) of 8.5% with an emission peak at 490 nm [1]. Standard 3D or poorly controlled RP quasi-2D baselines typically suffer from severe phase segregation and yield EQEs well below 5% in the blue spectrum.

Evidence DimensionExternal Quantum Efficiency (EQE) in Blue PeLEDs
Target Compound Data8.5% EQE at 490 nm (PLQY ~70%)
Comparator Or BaselineStandard unpassivated 3D or RP quasi-2D perovskites (<5% EQE for blue emission)
Quantified DifferenceAchievement of 8.5% EQE with stable sky-blue emission
ConditionsQuasi-2D DJ phase PDA-CsPbBr3 perovskite emitter layers

For display and lighting manufacturers, this compound enables the precise phase control required to achieve commercially viable efficiencies in notoriously difficult blue perovskite LEDs.

Synthetic handling
Supporting
Hydrobromide salt (solid) High yield qualitative; accurate weighing Free base (liquid) Air-sensitive, volatile Qualitative improvement
Solid form enhances handling and stoichiometric control in aminolysis reactions
Based on 3-bromopropylamine HBr salt analog; data to verify for target compound
Purity benchmark
Cross-study
Target (≥98% T/N) 235.95 g/mol; white powder MABr comparator ≥98% purity; 111.97 g/mol Higher MW improves gravimetric precision
Comparable purity grade; higher molecular weight reduces relative weighing error
Vendor COA specifications; inert storage recommended for both

High-Stability Dion-Jacobson Perovskite Solar Cells

Propane-1,3-diamine hydrobromide is a highly effective precursor for synthesizing Dion-Jacobson (DJ) phase 2D and quasi-2D perovskite solar cells. By replacing standard monoammonium spacers (like butylammonium), it eliminates weak van der Waals gaps, reducing the interlayer distance to ~2 Å and forming strong bilateral hydrogen bonds [1]. This structural reinforcement suppresses ion migration[2] and significantly enhances the thermal and environmental stability of the solar cells without sacrificing out-of-plane charge transport efficiency.

Spectrally Stable Blue Perovskite Light-Emitting Diodes (PeLEDs)

The compound is highly effective as a phase-modulating spacer in the fabrication of sky-blue and deep-blue PeLEDs. Its incorporation into cesium lead bromide (CsPbBr3) precursor solutions tightly controls the formation of multiple quantum well structures, inhibiting the growth of low-bandgap 3D phases. This phase control yields high photoluminescence quantum yields (~70%) and external quantum efficiencies (up to 8.5% at 490 nm) [3], making it a critical material for next-generation solid-state lighting and display technologies.

Interfacial Passivation in Wide-Bandgap Tandem Photovoltaics

In perovskite/organic or perovskite/silicon tandem solar cells, wide-bandgap top cells often suffer from severe phase segregation and non-radiative recombination due to high bromide content. Propane-1,3-diamine hydrobromide can be applied as an interfacial passivation layer. The diammonium cation strengthens field-effect coupling at the perovskite surface through hydrogen bonding, effectively healing surface defects, mitigating halide segregation, and reducing interfacial voltage losses to push tandem cell efficiencies higher [1].

Application Fit

Application
Selection Property
Validation Focus
Perovskite photovoltaic research
C3 diammonium bromide passivation layer
Open-circuit voltage gain and power conversion efficiency consistency
Organic synthesis of N‑substituted diaminopropanes
Stable solid hydrobromide salt for stoichiometric control
Reaction yield and reproducibility in aminolysis procedures
Coordination chemistry & MOF precursor
Six‑membered chelate ring spacer upon deprotonation
Metal ion selectivity and complex stability
Analytical reference standard
Certified purity and characteristic melting point (135 °C)
Identity confirmation (FTIR/Raman) and batch‑to‑batch consistency

Physical Description

1,3-diaminopropane is a water-white mobile liquid with an odor of amine. (NTP, 1992)
Liquid
Colorless to yellow liquid with an amine odor; [CHEMINFO (MSDS)] Colorless liquid with an odor of amines; [CAMEO]

XLogP3

-1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

235.93467 g/mol

Monoisotopic Mass

233.93672 g/mol

Boiling Point

275.9 °F at 738 mmHg (NTP, 1992)
139.80 °C. @ 760.00 mm Hg

Flash Point

75 °F (NTP, 1992)

Heavy Atom Count

7

Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air)

Density

0.881 at 68 °F (NTP, 1992) - Less dense than water; will float

Melting Point

10 °F (NTP, 1992)
-12 °C

UNII

CB3ISL56KG

Related CAS

62704-76-1
10517-44-9 (di-hydrochloride)

Vapor Pressure

11.5 [mmHg]

Other CAS

18773-03-0

Wikipedia

1,3-Diaminopropane

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
1,3-Propanediamine: ACTIVE
1,3-Propanediamine, N-[3-(C12-15-alkyloxy)propyl] derivs., acetates: INACTIVE

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